(+)-Sulpiride

Descripción general

Descripción

(+)-Sulpiride is a substituted benzamide derivative that is primarily used as an antipsychotic and antidepressant agent. It is known for its selective antagonistic activity on dopamine D2 and D3 receptors, which makes it effective in treating schizophrenia, depression, and other psychiatric disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Sulpiride typically involves the reaction of 5-aminosulfonyl-o-toluidine with 2-methoxy-5-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, forming the desired product. The reaction conditions usually require a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process includes steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Sulpiride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Treatment of Schizophrenia

(+)-Sulpiride is indicated for both acute and chronic schizophrenia. It has been shown to be effective in managing both positive and negative symptoms of schizophrenia, although its efficacy appears to vary with dosage:

- Low Doses (50-150 mg/day) : Primarily effective for negative symptoms, enhancing dopaminergic neurotransmission by acting on presynaptic D2 autoreceptors .

- Higher Doses (up to 3200 mg/day) : Effective for both positive and negative symptoms, but may increase the risk of extrapyramidal side effects .

Antidepressant Effects

At low doses, this compound exhibits antidepressant properties, potentially due to its action on dopamine receptors, which facilitates dopaminergic neurotransmission . This effect has been investigated in various clinical settings, showing promise as an adjunctive treatment for depression associated with schizophrenia.

Conditioned Place Preference Studies

Recent studies have utilized this compound in conditioned place preference paradigms to investigate its effects on locomotor activity and reward mechanisms in animal models. Microinjections into specific brain regions (e.g., ventral pallidum) demonstrated that higher doses could reduce habituation disturbances in schizophrenia model rats, indicating a complex interaction between dopaminergic pathways and behavioral responses .

Parkinsonism Induction Studies

Research has highlighted the incidence of sulpiride-induced parkinsonism, particularly in patients with peptic ulcer disease or gastroesophageal reflux disease. A nationwide study indicated a significant cumulative incidence of parkinsonism among sulpiride-exposed patients compared to non-exposed cohorts . This underscores the need for careful monitoring in clinical settings.

Adverse Effects Profile

While this compound is generally well-tolerated, it can lead to adverse effects such as extrapyramidal symptoms and hyperprolactinemia. A study comparing sulpiride with other antipsychotics found that it had a risk profile similar to haloperidol but with a lower incidence of certain side effects .

Case Studies on Intoxication

Reports of sulpiride intoxication are rare but highlight critical management strategies. A notable case involved a patient who required intensive care following an overdose; treatment focused on symptomatic support and stabilization . Such cases emphasize the importance of awareness regarding potential toxicity.

Comparative Effectiveness

A systematic review comparing this compound with other antipsychotics (e.g., risperidone, olanzapine) indicated that while sulpiride is effective in treating schizophrenia, its long-term efficacy compared to newer atypical antipsychotics remains uncertain . The persistence of drug use among patients suggests that while it may not be superior, it offers a viable alternative for certain populations.

Mecanismo De Acción

(+)-Sulpiride exerts its effects primarily through antagonism of dopamine D2 and D3 receptors. By blocking these receptors, it reduces the activity of dopamine in the brain, which helps alleviate symptoms of schizophrenia and depression. The molecular targets include the mesolimbic and mesocortical pathways, which are involved in mood regulation and cognitive functions.

Comparación Con Compuestos Similares

(+)-Sulpiride is unique among dopamine receptor antagonists due to its selective activity on D2 and D3 receptors. Similar compounds include:

Haloperidol: A non-selective dopamine receptor antagonist.

Risperidone: Atypical antipsychotic with broader receptor activity.

Clozapine: Another atypical antipsychotic with a different receptor profile.

These compounds differ in their receptor selectivity, side effect profiles, and clinical applications, making this compound a distinct option in the treatment of psychiatric disorders.

Actividad Biológica

(+)-Sulpiride is a substituted benzamide derivative primarily used as an antipsychotic medication. It acts mainly as a selective antagonist of the D2 dopamine receptors, which are integral to its therapeutic effects in treating schizophrenia and other psychiatric disorders. This article delves into the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, adverse effects, and recent research findings.

Pharmacological Profile

Mechanism of Action

this compound selectively blocks D2 dopamine receptors while exhibiting minimal activity at other receptor types such as D1, adrenergic, cholinergic, histaminergic, and serotonergic receptors. This selectivity contributes to its atypical antipsychotic profile, distinguishing it from traditional antipsychotics like haloperidol .

Pharmacokinetics

- Bioavailability : Approximately 27% to 35% following oral administration.

- Volume of Distribution : Average volume is 2.72 ± 0.66 L/kg.

- Protein Binding : Sulpiride exhibits low protein binding, which can influence its pharmacological effects .

Clinical Efficacy

Therapeutic Uses

this compound is primarily indicated for the treatment of:

- Schizophrenia : Particularly effective for negative symptoms such as apathy and emotional blunting. Low doses (50-150 mg) have been associated with antidepressant effects due to their action on presynaptic autoreceptors .

- Chronic Depression : Emerging evidence suggests potential efficacy in treating chronic depression and dysthymia, although further randomized controlled trials are needed to confirm these findings .

Case Studies and Clinical Trials

A systematic review of randomized controlled trials comparing sulpiride to placebo found no significant differences in overall mental state or quality of life outcomes. However, some studies indicated that sulpiride might be more effective than typical antipsychotics for negative symptoms at lower doses .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

- Extrapyramidal Symptoms (EPS) : Increased risk compared to placebo; the adjusted incidence rate was found to be significant in a cohort study .

- Hyperprolactinemia : Elevated prolactin levels can lead to sexual dysfunction and other hormonal imbalances .

- Parkinsonism : A study reported a higher incidence of drug-induced parkinsonism among patients treated with sulpiride compared to non-users .

Recent Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- In Silico Studies : Computational analyses revealed interactions with specific amino acid residues in D2 receptors, suggesting a detailed mechanism of action at the molecular level .

- Toxicology Reports : Cases of sulpiride intoxication have been documented, highlighting the importance of monitoring and managing overdose situations effectively .

- Nanoparticle Formulations : Innovative approaches have been explored to enhance the bioavailability of sulpiride through nanoparticle formulations, potentially improving therapeutic outcomes for patients with schizophrenia .

Propiedades

IUPAC Name |

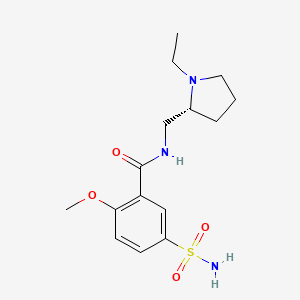

N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317799 | |

| Record name | (+)-Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23756-79-8 | |

| Record name | (+)-Sulpiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23756-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulpiride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023756798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULPIRIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4109R0VM5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.